N-(2-methylquinolin-8-yl)guanidine hydrochloride
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Overview
Description
N-(2-methylquinolin-8-yl)guanidine hydrochloride: is a chemical compound with the molecular formula C11H13ClN4 and a molecular weight of 236.7 g/mol . It is known for its unique molecular structure, which includes a quinoline ring substituted with a methyl group and a guanidine moiety. This compound is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylquinolin-8-yl)guanidine hydrochloride typically involves the reaction of 2-methylquinoline with guanidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: N-(2-methylquinolin-8-yl)guanidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the guanidine moiety or the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce modified guanidine compounds .
Scientific Research Applications
N-(2-methylquinolin-8-yl)guanidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methylquinolin-8-yl)guanidine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the context of its use. The pathways involved in its action are still under investigation, but it is known to affect various biochemical processes .
Comparison with Similar Compounds
N-(2-methylquinolin-8-yl)guanidine: This compound is similar in structure but lacks the hydrochloride moiety.
2-methylquinoline: A precursor in the synthesis of N-(2-methylquinolin-8-yl)guanidine hydrochloride.
Guanidine hydrochloride: A simpler compound that shares the guanidine moiety but lacks the quinoline ring.
Uniqueness: this compound is unique due to its combined quinoline and guanidine structure, which imparts specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-(2-methylquinolin-8-yl)guanidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4.ClH/c1-7-5-6-8-3-2-4-9(10(8)14-7)15-11(12)13;/h2-6H,1H3,(H4,12,13,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSNPFXBRRIZAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2N=C(N)N)C=C1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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